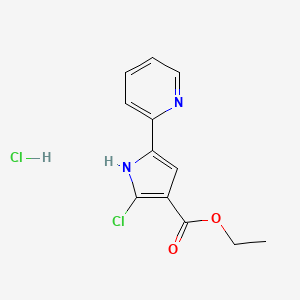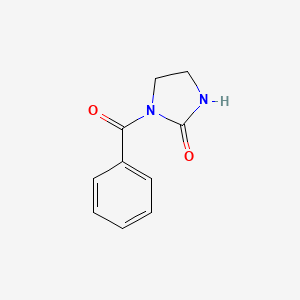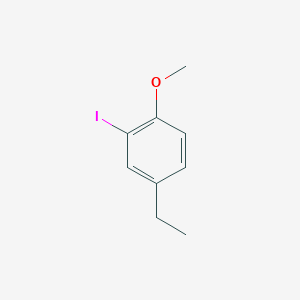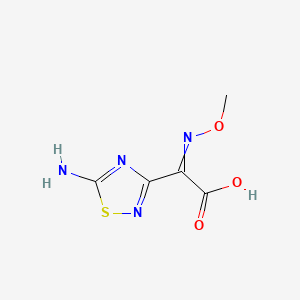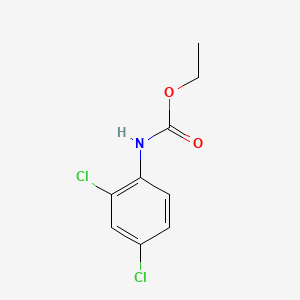
ethyl N-(2,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl N-(2,4-dichlorophenyl)carbamate is an organic compound that belongs to the class of urethanes. It is characterized by the presence of two chlorine atoms attached to the phenyl ring at the 2 and 4 positions, and a urethane group (-NHCOO-) attached to the phenyl ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl N-(2,4-dichlorophenyl)carbamate can be synthesized through the reaction of 2,4-dichlorophenol with isocyanates. The reaction typically involves the following steps:
Preparation of 2,4-Dichlorophenol: This can be achieved by chlorinating phenol in the presence of a catalyst.
Reaction with Isocyanates: 2,4-Dichlorophenol is then reacted with an isocyanate, such as methyl isocyanate, under controlled conditions to form 2,4-dichlorophenylurethane.
Industrial Production Methods
In industrial settings, the production of 2,4-dichlorophenylurethane involves large-scale chlorination of phenol followed by reaction with isocyanates. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylurethanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl N-(2,4-dichlorophenyl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,4-dichlorophenylurethane involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of 2,4-dichlorophenylurethane.
2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features.
2,4-Dichlorobenzyl alcohol: Another compound with two chlorine atoms on the phenyl ring.
Uniqueness
ethyl N-(2,4-dichlorophenyl)carbamate is unique due to the presence of both urethane and dichlorophenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
6333-37-5 |
|---|---|
Molekularformel |
C9H9Cl2NO2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
ethyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
ADHVNWDXMAZGKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
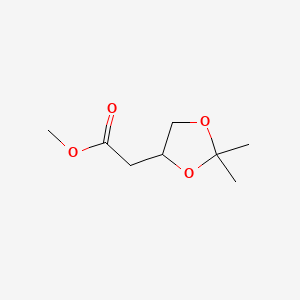
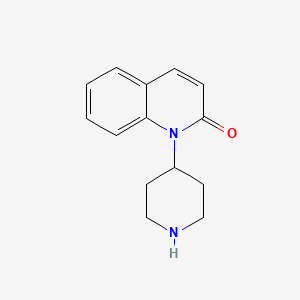
![(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid](/img/structure/B8812354.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B8812360.png)
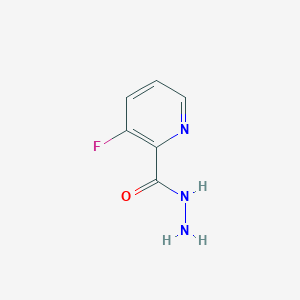
![(s)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine](/img/structure/B8812367.png)
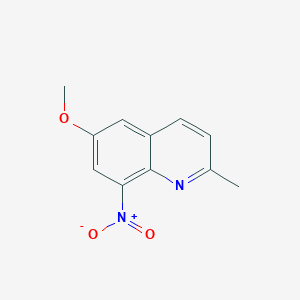
![2-Methylspiro[isoindoline-3,4'-piperidine]-1-one](/img/structure/B8812381.png)
![Imidazo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B8812387.png)

